Phosphonic acid,methyl-,bis(1-methylheptyl) ester

Descripción

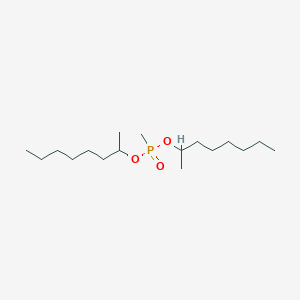

Phosphonic acid, methyl-, bis(1-methylheptyl) ester (CAS RN: 76341-63-4) is an organophosphorus compound with the molecular formula C₁₇H₃₇O₃P and a molecular weight of 320.44 g/mol . Its IUPAC name is bis(1-methylheptyl) methylphosphonate, and it is also known by synonyms such as bis(oct-2-yl) methylphosphonate and dihexyl methylphosphonate .

Propiedades

Fórmula molecular |

C17H37O3P |

|---|---|

Peso molecular |

320.4 g/mol |

Nombre IUPAC |

2-[methyl(octan-2-yloxy)phosphoryl]oxyoctane |

InChI |

InChI=1S/C17H37O3P/c1-6-8-10-12-14-16(3)19-21(5,18)20-17(4)15-13-11-9-7-2/h16-17H,6-15H2,1-5H3 |

Clave InChI |

ZFCFOTOVMMPHGK-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C)OP(=O)(C)OC(C)CCCCCC |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of phosphonic acid, methyl-, bis(1-methylheptyl) ester typically involves the esterification of phosphonic acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Phosphonic acid, methyl-, bis(1-methylheptyl) ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester into its corresponding alcohols and phosphonic acid.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Phosphonic acid, methyl-, bis(1-methylheptyl) ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: This compound can be used in the study of enzyme inhibition and as a potential bioactive molecule.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Mecanismo De Acción

The mechanism of action of phosphonic acid, methyl-, bis(1-methylheptyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release phosphonic acid, which can then interact with biological molecules. The pathways involved in its action include enzyme inhibition and modulation of biochemical processes .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous phosphonic acid esters:

Hydrolytic Stability

- Target Compound : The branched 1-methylheptyl esters may slow hydrolysis compared to linear esters (e.g., ethyl or butyl) due to steric hindrance. However, ester linkages remain susceptible to acidic/basic degradation, as seen in dental adhesive studies where ester derivatives (e.g., MDP) degraded up to 90% under acidic conditions .

- Fluorinated Analogues : Phosphoric acid esters with fluorinated chains (e.g., Phosphoric acid, methyl bis(2,2,3,3,4,4,5,5-octafluoropentyl) ester ) exhibit superior hydrolytic stability due to the electron-withdrawing effects of fluorine atoms .

- Ether/Acrylamide Derivatives : Compounds like acrylic ether phosphonic acid and bis(acrylamide) show enhanced stability over esters, making them preferable in long-term applications like dental adhesives .

Lipophilicity and Solubility

- The target compound’s long, branched alkyl chains confer a higher logP (octanol-water partition coefficient) compared to smaller esters. For example, diisopropyl phosphonate (CAS 1809-20-7) has a logP of ~2.226 , while the target compound’s logP is estimated to be significantly higher due to its larger hydrophobic groups.

- Aromatic esters (e.g., diphenyl methylphosphonate) have lower water solubility than aliphatic esters but may exhibit unique solubility in non-polar organic solvents .

Key Research Findings

Stability studies suggest that replacing ester linkages with ethers or amides (e.g., in dental adhesives) significantly improves longevity .

Fluorinated vs. Non-Fluorinated Esters: Fluorinated phosphonates (e.g., octafluoropentyl derivatives) exhibit enhanced thermal and chemical stability, making them valuable in high-performance coatings .

Aromatic vs. Aliphatic Esters : Aromatic esters (e.g., diphenyl derivatives) are less reactive in nucleophilic substitution reactions due to resonance stabilization, whereas aliphatic esters (e.g., 1-methylheptyl) are more prone to hydrolysis .

Actividad Biológica

Phosphonic acid, methyl-, bis(1-methylheptyl) ester (CAS No. 21660-72-0) is an organophosphorus compound with significant biological activity. Its unique structure, characterized by a phosphonic acid group esterified with two 1-methylheptyl groups, endows it with diverse applications in chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Phosphonic acid esters are synthesized through various methods, with the Michaelis-Arbuzov reaction being a common approach. This involves the reaction of trialkyl phosphites with alkyl halides to yield the desired phosphonate esters. In industrial settings, continuous flow reactors are often employed for large-scale synthesis, ensuring high purity and yield.

The biological activity of phosphonic acid, methyl-, bis(1-methylheptyl) ester is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The phosphonic acid moiety can form strong hydrogen bonds and coordinate with metal ions, which may lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes by competing with substrate binding or altering enzyme conformation.

- Receptor Modulation : It may influence receptor activity by mimicking natural ligands or blocking receptor sites.

Antimicrobial Properties

Research has indicated that phosphonic acid esters exhibit antimicrobial activity against various pathogens. A study demonstrated that certain phosphonic acid derivatives could inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways.

Anticancer Potential

Phosphonic acid derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

Comparative Analysis

In comparison to other organophosphorus compounds, phosphonic acid, methyl-, bis(1-methylheptyl) ester exhibits unique solubility and reactivity profiles due to its specific alkyl substitutions. This uniqueness allows for specialized applications in pharmaceuticals and agrochemicals.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Phosphonic acid, bis(1-methylethyl) ester | Moderate antimicrobial activity | Less hydrophobic |

| Phosphonic acid, methyl-, bis(2-methoxyethyl) ester | Low cytotoxicity | Higher solubility in polar solvents |

Future Directions

The ongoing research into phosphonic acid, methyl-, bis(1-methylheptyl) ester suggests potential applications in drug development and environmental science. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- Toxicological Assessments : Understanding the safety profile of this compound for potential therapeutic use.

- Environmental Impact Studies : Evaluating biodegradation and ecological effects of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.